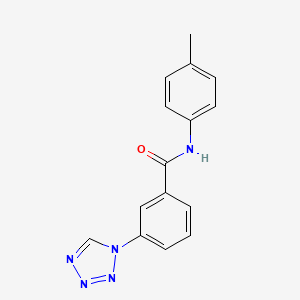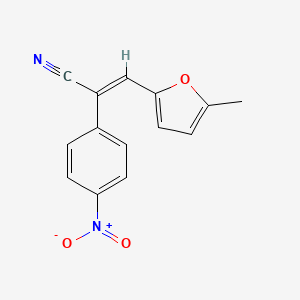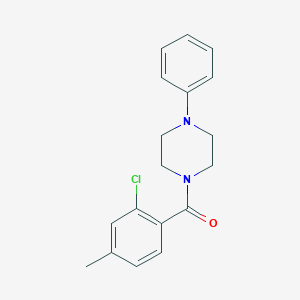![molecular formula C10H10BrClN4O B5730818 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BML-275 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
BML-275 works by inhibiting the activity of AMPK, which is a key regulator of cellular energy metabolism. By inhibiting AMPK, BML-275 can disrupt the metabolic pathways that cancer cells rely on for survival, leading to their death. Additionally, BML-275 has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects
BML-275 has been shown to have a range of biochemical and physiological effects, including the inhibition of glucose uptake and the activation of fatty acid oxidation. Additionally, BML-275 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BML-275 in lab experiments is its specificity for AMPK, which allows researchers to study the effects of inhibiting this enzyme in a controlled manner. Additionally, BML-275 has been shown to have a low toxicity profile, making it a relatively safe compound to work with.
However, there are also limitations to using BML-275 in lab experiments. One of the main limitations is its solubility, which can make it difficult to work with in certain experimental conditions. Additionally, BML-275 has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on BML-275. One area of interest is the development of more potent and selective inhibitors of AMPK, which could lead to the development of more effective cancer treatments. Additionally, further research is needed to understand the off-target effects of BML-275 and how these effects may impact its use in scientific research.
Conclusion
In conclusion, BML-275 is a chemical compound that has significant potential for use in scientific research, particularly in the field of cancer research. While there are limitations to using this compound in lab experiments, its specificity for AMPK and low toxicity profile make it a valuable tool for researchers. As further research is conducted, it is likely that new applications and potential future directions for this compound will continue to emerge.
Métodos De Síntesis
The synthesis of BML-275 involves a series of chemical reactions that result in the formation of the final compound. One of the most common methods for synthesizing BML-275 involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 4-chloro-3,5-dimethyl-1H-pyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Aplicaciones Científicas De Investigación
BML-275 has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that BML-275 can inhibit the growth of cancer cells by targeting the enzyme AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cell growth and metabolism.
Propiedades
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)-(4-chloro-3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN4O/c1-5-8(12)6(2)16(13-5)10(17)9-7(11)4-15(3)14-9/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRULOKUXYNHOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=NN(C=C2Br)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1-methyl-1H-pyrazol-3-yl)(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)
![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730753.png)
![ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B5730758.png)


![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)



![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5730812.png)
